

Application Notes: Acid Red 119 for Total Protein Quantification on Membranes

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Compound of Interest		
Compound Name:	Acid red 119	
Cat. No.:	B1196764	Get Quote

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Introduction

Accurate quantification of total protein on western blot membranes is a critical step for reliable protein expression analysis. Total Protein Normalization (TPN) is increasingly recognized as a more robust method than relying on housekeeping proteins, as it accounts for variations in sample loading and transfer efficiency across the entire lane.[1][2][3] While Ponceau S is a commonly used reversible stain for TPN, alternative dyes are of interest for potentially improved sensitivity and linearity.

Acid Red 119 is an anionic diazo dye.[4][5] Its chemical properties suggest its potential as a reversible stain for detecting proteins on nitrocellulose and polyvinylidene fluoride (PVDF) membranes. The staining mechanism is based on the electrostatic and hydrophobic interactions between the negatively charged dye molecules and the positively charged amino acid residues of proteins, as well as non-polar regions. This application note provides a comprehensive, though theoretical, protocol for the use of Acid Red 119 for total protein quantification on membranes.

Disclaimer: The following protocols and data are provided as a starting point for methodology development and have been adapted from established procedures for similar anionic dyes. Optimization of reagent concentrations, incubation times, and destaining procedures is highly recommended for specific applications and membrane types.



Quantitative Data Summary

The following tables summarize the expected performance characteristics of **Acid Red 119** in comparison to the widely used Ponceau S stain. These values are illustrative and should be determined empirically for your specific experimental conditions.

Table 1: Staining Solution Composition

Reagent	Component	Recommended Concentration (w/v or v/v)	Alternative Concentration (w/v or v/v)
Staining Solution	Acid Red 119	0.1%	0.05%
Acetic Acid	5%	1%	
Destaining Solution	Deionized Water	100%	-
1X TBS-T or PBS-T	-	100%	
Stripping Solution	0.1 M NaOH	100%	-

Table 2: Performance Characteristics (Hypothetical)



Parameter	Acid Red 119 (Projected)	Ponceau S (Typical)	Notes
Limit of Detection (LOD)	~100 - 200 ng	~200 - 500 ng[6]	Lower protein loads may require more sensitive fluorescent stains.
Linear Dynamic Range	0.5 - 40 μg	1 - 30 μg	The linear range should be determined for each specific protein lysate.
Staining Time	5 - 10 minutes	5 - 10 minutes[6]	Shorter incubation may be sufficient for higher protein loads.
Destaining Time	5 - 15 minutes	5 - 15 minutes	Multiple washes with deionized water or TBS-T/PBS-T.
Membrane Compatibility	PVDF, Nitrocellulose	PVDF, Nitrocellulose, Nylon[6]	PVDF membranes are generally more robust for stripping and reprobing.
Downstream Compatibility	Immunoblotting, Mass Spectrometry (pending validation)	Immunoblotting	Compatibility with mass spectrometry would need to be empirically validated.

Experimental Protocols

I. Preparation of Reagents

- 1. Acid Red 119 Staining Solution (0.1% w/v in 5% v/v Acetic Acid):
- Weigh 0.1 g of Acid Red 119 powder.
- · Dissolve in 95 mL of deionized water.
- Add 5 mL of glacial acetic acid.



- Stir until the dye is completely dissolved.
- Store at room temperature for up to 6 months.
- 2. Destaining Solution:
- Use deionized water, 1X TBS-T (Tris-Buffered Saline with 0.1% Tween-20), or 1X PBS-T (Phosphate-Buffered Saline with 0.1% Tween-20).
- 3. Stripping Solution (0.1 M NaOH):
- Dissolve 0.4 g of sodium hydroxide (NaOH) pellets in 100 mL of deionized water.
- Prepare fresh before use.

II. Staining Protocol for PVDF and Nitrocellulose Membranes

- Post-Transfer Wash: After protein transfer from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer components.
- Staining:
 - Place the membrane in a clean container with a sufficient volume of Acid Red 119
 Staining Solution to ensure the membrane is fully submerged.
 - Incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.
- Washing:
 - Decant the staining solution.
 - Wash the membrane with deionized water for 1-2 minutes with gentle agitation. Repeat this step 2-3 times until the protein bands are clearly visible against a faint background.
- Imaging and Quantification:
 - Image the wet membrane using a standard gel documentation system with white light illumination or a flatbed scanner. For optimal contrast, image the membrane while it is still damp.



- Quantify the total protein in each lane using appropriate densitometry software.
- · Destaining for Immunodetection:
 - To proceed with immunoblotting, the stain must be completely removed.
 - Wash the membrane with several changes of deionized water or 1X TBS-T/PBS-T for 5-15 minutes, or until the red color is no longer visible.
 - For stubborn staining, a brief wash with 0.1 M NaOH can be used, followed by extensive washing with deionized water to neutralize the base.
- Blocking: Proceed with the standard blocking step for your western blot protocol.

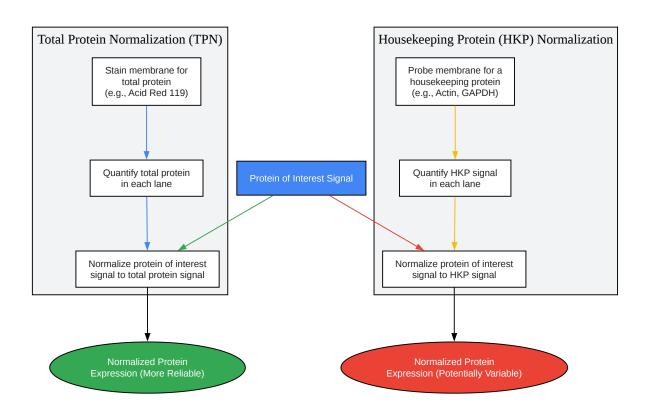
Visualizations



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Caption: Workflow for Protein Quantification with Acid Red 119.





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Caption: Comparison of TPN and HKP Normalization Logic.

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